molecular formula C18H14F3N3O B3745692 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone

4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone

Cat. No. B3745692
M. Wt: 345.3 g/mol
InChI Key: LLCLLHPSJQCGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone, also known as DPM-1001, is a pyridinone derivative that has shown potential in various scientific research applications. This compound has a unique chemical structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and neurodegenerative processes. Specifically, 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and glycogen synthase kinase 3β (GSK3β).
Biochemical and Physiological Effects:
4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone has been shown to have several biochemical and physiological effects. In cancer cells, 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone has been shown to inhibit the accumulation of toxic proteins such as amyloid beta and tau.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. Additionally, 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone has shown promising results in various scientific research applications. However, one limitation of using 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for further studies.

Future Directions

There are several future directions for research on 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone. One area of research is to further investigate its potential use in cancer treatment, specifically in combination with other cancer drugs. Another area of research is to explore its potential use in treating other neurodegenerative diseases such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone and its potential side effects.

Scientific Research Applications

4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone has anti-proliferative effects on cancer cells, specifically in breast cancer and lung cancer. Additionally, 4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c1-10-8-11(2)22-17(25)15(10)13-9-14(18(19,20)21)24-16(23-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCLLHPSJQCGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone
Reactant of Route 2
4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone
Reactant of Route 3
4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone
Reactant of Route 4
4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone
Reactant of Route 5
4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone
Reactant of Route 6
Reactant of Route 6
4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone

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